6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
The compound “2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol” is similar to the one you’re asking about . It has a molecular weight of 164.22 and its IUPAC name is 2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Fluoro-2-methylpropan-1-amine hydrochloride”, has a linear formula of C4H11ClFN .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the reaction of F- with C4H9F results in (F-•C4H9F) with a reaction enthalpy of 93.3 kJ/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, “2-Fluoro-2-methylpropan-1-amine hydrochloride” has a molecular weight of 127.59 .
Scientific Research Applications
Chiral Resolution and Derivative Studies
The resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a close relative of the compound , has been explored through the use of enantiomer-specific derivatives. This process involved the use of N-phthaloyl derivatives for enriching enantiomeric mixtures, showcasing the compound's potential in synthesizing optically active pharmaceutical intermediates (Bálint et al., 2000).
Pharmacological and Biological Activity
Investigations into tetrahydroisoquinoline derivatives, including compounds with structural similarities to 6-(2-Fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have provided insights into their potential pharmacological actions. These studies highlight the diverse biological activities of tetrahydroisoquinolines, from their roles in neurotransmitter processes to their potential as anti-cancer agents. For instance, certain tetrahydroisoquinolines have been studied for their ability to inhibit tubulin polymerization, a mechanism that could be leveraged in cancer therapeutics (Gastpar et al., 1998).
Chemical Synthesis and Characterization
The synthesis and characterization of tetrahydroisoquinoline derivatives, including processes for achieving enantiomeric purity, provide a foundational understanding of their chemical properties. These studies are essential for developing new pharmaceuticals and understanding the compound's interaction with biological systems. The synthetic routes and methodologies developed for these compounds underline the importance of tetrahydroisoquinolines in medicinal chemistry research (Kmecz et al., 2001).
Potential Therapeutic Applications
Patent reviews of tetrahydroisoquinoline derivatives from 2010 to 2015 underscore their significant therapeutic potential across a range of diseases, including cancer, malaria, and central nervous system disorders. This highlights the ongoing interest in tetrahydroisoquinolines as privileged scaffolds in drug discovery, offering avenues for developing novel therapeutic agents (Singh & Shah, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-fluoro-2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c1-13(2,14)9-16-12-4-3-11-8-15-6-5-10(11)7-12;/h3-4,7,15H,5-6,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDOBNQVTXEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=C(CNCC2)C=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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